3-methylbenzoyl fluoride chemical properties
3-methylbenzoyl fluoride chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3-methylbenzoyl fluoride. Due to a notable lack of specific experimental data in publicly available literature for 3-methylbenzoyl fluoride, this document leverages data from the closely related analogue, 3-methylbenzoyl chloride, and the parent compound, benzoyl fluoride, to infer its characteristics. This guide covers physical and chemical properties, proposed synthesis protocols, expected reactivity, and safety considerations. The information is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction
3-Methylbenzoyl fluoride is an acyl fluoride derivative of benzoic acid. Acyl fluorides are valuable reagents in organic synthesis, often favored over their more reactive chloride counterparts due to their unique reactivity profile and stability. The presence of the methyl group at the 3-position of the benzene ring is expected to influence the electronic and steric properties of the molecule, thereby affecting its reactivity and physical characteristics. This guide aims to provide a detailed technical overview of 3-methylbenzoyl fluoride, addressing the current gap in readily available, specific data.
Physicochemical Properties
Data for Analogous Compounds
The following tables summarize the available physical property data for 3-methylbenzoyl chloride and benzoyl fluoride. It is anticipated that the properties of 3-methylbenzoyl fluoride will be comparable to these values.
Table 1: Physical Properties of 3-Methylbenzoyl Chloride (CAS: 1711-06-4)
| Property | Value |
| Molecular Formula | C₈H₇ClO |
| Molecular Weight | 154.59 g/mol |
| Melting Point | -23 °C |
| Boiling Point | 86 °C at 5 mmHg |
| Density | 1.173 g/mL at 25 °C |
Table 2: Physical Properties of Benzoyl Fluoride (CAS: 455-32-3)
| Property | Value |
| Molecular Formula | C₇H₅FO |
| Molecular Weight | 124.11 g/mol [1] |
| Melting Point | -28 °C[1] |
| Boiling Point | 159-161 °C[1] |
| Density | 1.14 g/mL at 25 °C[1] |
Synthesis Protocols
While a specific, detailed experimental protocol for the synthesis of 3-methylbenzoyl fluoride is not explicitly documented in the reviewed literature, a common and effective method for the preparation of acyl fluorides is through the fluorination of the corresponding acyl chloride.
Proposed Synthesis from 3-Methylbenzoyl Chloride
This method involves the reaction of 3-methylbenzoyl chloride with a suitable fluorinating agent, such as potassium fluoride (KF).
Reaction:
Experimental Protocol:
-
Reagents and Equipment:
-
3-Methylbenzoyl chloride
-
Anhydrous potassium fluoride (spray-dried is preferable)
-
A suitable high-boiling point solvent (e.g., sulfolane or acetonitrile)
-
Reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Distillation apparatus.
-
-
Procedure:
-
In a dry reaction flask under a nitrogen atmosphere, add anhydrous potassium fluoride.
-
Add the solvent to the flask.
-
Heat the mixture with vigorous stirring.
-
Slowly add 3-methylbenzoyl chloride to the heated suspension.
-
The reaction mixture is heated at reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product, 3-methylbenzoyl fluoride, is isolated by fractional distillation under reduced pressure.
-
The resulting product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.
-
Caption: Proposed workflow for the synthesis of 3-methylbenzoyl fluoride.
Reactivity and Chemical Behavior
Acyl fluorides are generally less reactive than their chloride or bromide counterparts, making them more selective acylating agents.
-
Hydrolysis: 3-Methylbenzoyl fluoride is expected to be sensitive to moisture and will hydrolyze to form 3-methylbenzoic acid and hydrogen fluoride.[1] This reaction is typically slower than the hydrolysis of 3-methylbenzoyl chloride.
-
Nucleophilic Acyl Substitution: It will react with a variety of nucleophiles, such as alcohols to form esters, amines to form amides, and organometallic reagents. These reactions may require heating or the use of a catalyst.
-
Friedel-Crafts Acylation: 3-Methylbenzoyl fluoride can be used as an acylating agent in Friedel-Crafts reactions, typically requiring a Lewis acid catalyst.
Caption: General reactivity of 3-methylbenzoyl fluoride with various nucleophiles.
Spectroscopic Data (Predicted)
While experimental spectra for 3-methylbenzoyl fluoride are not available, predictions can be made based on the known spectra of analogous compounds.
-
¹H NMR: Aromatic protons would appear in the range of 7.0-8.0 ppm. The methyl protons would appear as a singlet around 2.4 ppm.
-
¹³C NMR: The carbonyl carbon would be expected in the region of 160-170 ppm. The aromatic carbons would appear between 120-140 ppm, and the methyl carbon around 21 ppm.
-
¹⁹F NMR: A singlet would be expected for the fluorine atom of the acyl fluoride group.
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the acyl fluoride would be expected around 1800-1850 cm⁻¹.
Safety and Handling
Acyl halides, including 3-methylbenzoyl fluoride, are corrosive and lachrymatory. They react with moisture, including in the air and on skin, to produce hydrofluoric acid and the corresponding carboxylic acid, which are also corrosive.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a face shield. All handling should be performed in a well-ventilated fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines.
Conclusion
While specific experimental data for 3-methylbenzoyl fluoride is scarce, its chemical properties can be reasonably inferred from its structural analogues. It is expected to be a useful and selective acylating agent in organic synthesis. The proposed synthesis protocol provides a viable route for its preparation. As with all acyl halides, appropriate safety precautions must be taken during its handling and use. Further research to fully characterize this compound would be a valuable contribution to the field.

